Product packaging for D-Glucose, 3-acetamido-3-deoxy-(Cat. No.:CAS No. 606-01-9)

D-Glucose, 3-acetamido-3-deoxy-

Cat. No.: B12085689
CAS No.: 606-01-9
M. Wt: 221.21 g/mol
InChI Key: COOPVYPQMRXUHU-LXGUWJNJSA-N
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Description

D-Glucose, 3-acetamido-3-deoxy- is a useful research compound. Its molecular formula is C8H15NO6 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Glucose, 3-acetamido-3-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucose, 3-acetamido-3-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO6 B12085689 D-Glucose, 3-acetamido-3-deoxy- CAS No. 606-01-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

606-01-9

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1

InChI Key

COOPVYPQMRXUHU-LXGUWJNJSA-N

Isomeric SMILES

CC(=O)N[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O

Canonical SMILES

CC(=O)NC(C(C=O)O)C(C(CO)O)O

Origin of Product

United States

Contextualizing Deoxyamino Sugars Within Carbohydrate Science

Deoxyamino sugars are a class of carbohydrates where a hydroxyl group is replaced by an amino group, which may be further acetylated. These modifications dramatically alter the sugar's chemical and physical properties, influencing its role in biological systems. 3-Acetamido-3-deoxy-D-glucose is a prime example of this class, showcasing how a seemingly minor structural change can lead to profound functional differences compared to its parent molecule, D-glucose. These sugars are fundamental components of a vast array of biomacromolecules, including antibiotics and the lipopolysaccharide O-antigens of bacteria. researchgate.net

Historical Perspectives on the Discovery and Initial Characterization of 3 Acetamido 3 Deoxy D Glucose

The history of 3-Acetamido-3-deoxy-D-glucose is intertwined with the study of antibiotics. The parent amino sugar, 3-amino-3-deoxy-D-glucose, was first identified as a component of the antibiotic kanamycin. cdnsciencepub.com Early research focused on the isolation and structural elucidation of this novel sugar from natural sources. nih.govnih.gov Subsequently, synthetic routes were developed to produce 3-acetamido-3-deoxy-D-glucose, also known as kanosamine, allowing for more detailed investigation of its properties and potential applications. cdnsciencepub.comcdnsciencepub.com One notable synthesis involved the replacement of a sulfonate group in a protected allofuranose derivative with an azide (B81097) ion, followed by reduction and acetylation. cdnsciencepub.comcdnsciencepub.com

Overview of Research Trajectories for 3 Acetamido 3 Deoxy D Glucose

Classical Approaches to the Synthesis of 3-Amino-3-deoxy-D-glucose Precursors

Early synthetic strategies laid the groundwork for accessing 3-amino-3-deoxy-D-glucose precursors, employing fundamental reactions of organic chemistry.

Nucleophilic Displacement Strategies for C-3 Amination

A foundational approach to introducing a nitrogen functionality at the C-3 position of a glucose derivative involves nucleophilic substitution. This strategy typically requires the activation of the C-3 hydroxyl group by converting it into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). Subsequent reaction with a nitrogen nucleophile, like an azide (B81097), facilitates the introduction of the nitrogen atom. cdnsciencepub.comresearchgate.netcdnsciencepub.com The resulting azide can then be reduced to the desired amine. This method's success is often dependent on the stereochemistry of the starting material and the reaction conditions, which can influence the stereochemical outcome of the substitution.

Cyanohydrin Synthesis Routes

The cyanohydrin synthesis, a classical method for extending a carbon chain in carbohydrates, has also been adapted for the synthesis of 3-amino sugars. cdnsciencepub.comnih.gov This process, also known as the Kiliani-Fischer synthesis, involves the addition of hydrogen cyanide to an aldose, forming a pair of epimeric cyanohydrins. nih.govncert.nic.in For the synthesis of 3-amino-3-deoxy-D-glucose, this would typically involve a multi-step sequence starting from a smaller sugar. For instance, starting with D-arabinose, a cyanohydrin reaction can introduce a new carbon at C-1, which after hydrolysis, reduction, and subsequent manipulations, can lead to the desired 3-amino sugar. nih.gov The N-acetylated derivative of 3-amino-3-deoxy-D-glucose has been prepared from 2-acetamido-2-deoxy-D-arabinose via a cyanohydrin synthesis. cdnsciencepub.com

Nitroalkane Cyclization in Amino Sugar Formation

The cyclization of nitroalkanes has emerged as a powerful tool in the formation of amino sugars. This method, often referred to as the nitro-Mannich or aza-Henry reaction, involves the reaction of a nitroalkane with an imine to produce a β-nitroamine. researchgate.net In the context of carbohydrate synthesis, a carbohydrate-derived aldehyde or ketone can be reacted with a nitroalkane, such as nitromethane (B149229), to introduce a nitro group. Subsequent intramolecular cyclization can lead to the formation of a nitro-sugar, which can then be reduced to the corresponding amino sugar. cdnsciencepub.commdpi.com This approach offers a pathway to various amino sugars, including derivatives of 3-amino-3-deoxy-D-glucose. cdnsciencepub.com

Modern Synthetic Innovations for Stereoselective Introduction of the 3-Amino Group

More recent synthetic methods have focused on achieving higher stereoselectivity in the introduction of the amino group at the C-3 position, a critical aspect for the synthesis of biologically active compounds.

Azide Ion Displacement with Stereochemical Inversion

A highly effective and widely used modern method for the stereoselective synthesis of 3-amino-3-deoxy-D-glucose derivatives involves the nucleophilic displacement of a sulfonate group at the C-3 position by an azide ion. cdnsciencepub.comresearchgate.netcdnsciencepub.com This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the C-3 center. cdnsciencepub.comuni-konstanz.deresearchgate.neted.gov For example, starting with a D-allofuranose derivative, which has the opposite stereochemistry at C-3 compared to D-glucose, the displacement of a 3-O-sulfonate with azide ion leads to the formation of a 3-azido-D-glucofuranose derivative with the desired stereochemistry. cdnsciencepub.comcdnsciencepub.com The azide group can then be readily reduced to the amine and subsequently acetylated to yield 3-acetamido-3-deoxy-D-glucose. cdnsciencepub.com

Starting MaterialReagentsProductKey Transformation
1,2:5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-D-allofuranoseAzide ion3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-D-glucofuranoseSN2 displacement with inversion of configuration at C-3
3-O-sulfonate D-allofuranose derivativeAzide ion3-azido-D-glucofuranose derivativeStereochemical inversion at C-3

Epoxide Ring-Opening Reactions with Nitrogen Nucleophiles

The ring-opening of sugar epoxides with nitrogen nucleophiles provides another powerful and stereoselective route to amino sugars. cdnsciencepub.comresearchgate.netrsc.orgmasterorganicchemistry.com Epoxides, which are three-membered ring ethers, are highly reactive towards nucleophiles due to their inherent ring strain. libretexts.orglibretexts.org The regioselectivity of the ring-opening is governed by the Fürst-Plattner rule, which predicts that the nucleophile will attack at the carbon atom that allows the product to adopt a chair conformation with the maximum number of bulky substituents in equatorial positions. uni-konstanz.de This often leads to the formation of a trans-diaxial product. For the synthesis of 3-amino-3-deoxy-D-glucose, a suitably protected sugar epoxide can be opened with a nitrogen nucleophile, such as an azide or an amine, to introduce the amino functionality at the C-3 position with a defined stereochemistry. cdnsciencepub.comuni-konstanz.dersc.orgmasterorganicchemistry.com

Epoxide SubstrateNitrogen NucleophileProductKey Feature
Sugar epoxideAzide ion3-Azido-3-deoxy sugarRegioselective and stereoselective ring-opening
Sugar epoxideAmine3-Amino-3-deoxy sugarDirect introduction of the amino group

Selective Functionalization of Carbohydrate Scaffolds

The selective functionalization of the polyhydroxylated scaffold of carbohydrates is a formidable challenge in synthetic chemistry. rsc.org Achieving regioselectivity is paramount for the construction of complex oligosaccharides and modified sugar derivatives. researchgate.netnih.gov The intrinsic reactivity of hydroxyl groups can be influenced by various factors, which can be exploited to direct functionalization to a specific position. researchgate.net

In the context of synthesizing derivatives of 3-acetamido-3-deoxy-D-glucose, selective functionalization is crucial for introducing modifications at desired positions while leaving other hydroxyl groups untouched. This can be achieved through several strategies, including the use of catalysts that can differentiate between the various hydroxyl environments on the sugar ring. nih.gov For instance, organocatalysts have been shown to mediate site-selective acylation of carbohydrates under mild conditions, even in the presence of other functional groups like amines. nih.gov

Regioselective Protection and Deprotection Strategies in Synthesis

The synthesis of complex carbohydrate structures, including derivatives of 3-acetamido-3-deoxy-D-glucose, heavily relies on the strategic use of protecting groups. rsc.org These groups temporarily block specific hydroxyl functions, allowing chemical transformations to be carried out at other positions. rsc.org The development of regioselective one-pot protection protocols has significantly streamlined the synthesis of selectively protected monosaccharide building blocks. nih.gov

Utilization of Isopropylidene and Benzyl (B1604629) Protecting Groups

Isopropylidene and benzyl groups are among the most widely used protecting groups in carbohydrate synthesis due to their reliability and the distinct conditions required for their introduction and removal.

Isopropylidene Groups: These are typically used to protect cis-diols, and in the context of glucose derivatives, they are often employed to protect the 4,6-hydroxyls or the 1,2- and 5,6-hydroxyls in the furanose form. cdnsciencepub.comcdnsciencepub.com For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common starting material. cdnsciencepub.comcdnsciencepub.com The isopropylidene group is stable under many reaction conditions but can be selectively removed under acidic conditions. orgsyn.org

Benzyl Groups: Benzyl ethers are valued for their stability across a wide range of chemical transformations, including acidic and basic conditions. orgsyn.org They are often used to protect hydroxyl groups that need to remain masked throughout a multi-step synthesis. nih.gov For instance, benzyl groups have been used to protect the C-3 and C-6 hydroxyls in the synthesis of glycosides of 2-acetamido-2-deoxy-β-D-glucopyranoside. synthose.com Removal of benzyl groups is typically achieved through catalytic hydrogenolysis, although milder, visible-light-mediated oxidative debenzylation methods are also being developed. orgsyn.org

A key synthetic route to 3-acetamido-3-deoxy-D-glucose involves the use of 1,2:5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-d-allofuranose. cdnsciencepub.comresearchgate.net In this precursor, the isopropylidene groups protect the 1,2- and 5,6-hydroxyls, allowing for selective functionalization at the C-3 position.

Protecting GroupTypical Application in Glucose ChemistryCleavage Conditions
Isopropylidene Protection of 1,2- and 5,6-hydroxyls (furanose form) or 4,6-hydroxyls (pyranose form)Mild acidic hydrolysis
Benzyl Protection of various hydroxyl positions for multi-step synthesisCatalytic hydrogenolysis, oxidative cleavage

Controlled Glycosylation Reactions in Derivative Formation

Controlled glycosylation is a cornerstone of oligosaccharide synthesis and the creation of glycosidic derivatives of 3-acetamido-3-deoxy-D-glucose. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups on both the glycosyl donor and acceptor, the type of activating agent, and the reaction conditions. nih.gov

For example, the condensation of a protected mannosyl bromide with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside leads to the formation of a disaccharide. nih.gov The protecting groups on the acceptor, in this case, the benzyl and benzylidene groups, direct the glycosylation to the free hydroxyl group at C-3. Subsequent removal of these protecting groups and others introduced during the synthesis yields the final target molecule. nih.gov The choice of protecting groups can also influence the anomeric configuration of the newly formed glycosidic linkage.

Synthesis of Structural Analogs and Modified Glycosides

The synthesis of structural analogs of 3-acetamido-3-deoxy-D-glucose, where specific functional groups are altered, provides valuable tools for studying biological processes.

Preparation of Halogenated and Nitro Derivatives

Halogenated Derivatives: The introduction of halogen atoms into the glucose scaffold can significantly alter the compound's biological activity. ekb.eg Halogenated derivatives of glucose have been synthesized through multi-step procedures starting from protected glucose derivatives. ekb.eg For instance, treatment of a protected glucose derivative with specific reagents can introduce chlorine or iodine atoms. ekb.eg Another approach involves the nucleophilic displacement of a good leaving group, such as a sulfonate ester, with a halide ion.

Nitro Derivatives: Nitro compounds are versatile intermediates in organic synthesis. mdpi-res.com In carbohydrate chemistry, the introduction of a nitro group can serve as a precursor to an amino group. For example, the condensation of nitromethane with periodate-oxidized methyl β-D-glycosides has been used to prepare derivatives of methyl 3-amino-3-deoxy-β-D-glucopyranoside. cdnsciencepub.com

Synthesis of Acylated and Alkylated Derivatives

Acylated Derivatives: Acylation, the introduction of an acyl group (such as acetyl), is a common transformation in carbohydrate chemistry. It is often used to protect hydroxyl groups or to synthesize final target molecules with specific acylation patterns. Acetylation can be achieved using reagents like acetic anhydride (B1165640) in the presence of a base like pyridine. cdnsciencepub.com For instance, the product of the reduction of an azido (B1232118) group can be immediately acetylated to yield the corresponding acetamido derivative. cdnsciencepub.com

Alkylated Derivatives: Alkylation involves the introduction of an alkyl group onto a hydroxyl function. This can be achieved under various conditions, for example, using an alkyl halide in the presence of a base. The synthesis of alkylated derivatives of 3-acetamido-3-deoxy-D-glucose allows for the exploration of structure-activity relationships by modifying the steric and electronic properties of the molecule.

Development of Borylated Monosaccharide Analogs

The synthesis of borylated monosaccharide analogs of 3-acetamido-3-deoxy-D-glucose represents a specialized area of carbohydrate chemistry, aiming to introduce a boronic acid or boronate ester functionality into the sugar scaffold. These modifications can significantly alter the biological and chemical properties of the parent molecule, opening avenues for new therapeutic agents and biochemical probes. While direct borylation of 3-acetamido-3-deoxy-D-glucose is challenging, a multi-step synthetic approach involving the formation of an unsaturated intermediate followed by hydroboration is a feasible strategy.

A proposed synthetic route commences with the preparation of a suitable protected glycal derivative of 3-acetamido-3-deoxy-D-glucose. Glycals, which are cyclic enol ethers derived from monosaccharides, serve as versatile intermediates in carbohydrate synthesis. The synthesis of 3-acetamido-3-deoxy-D-glucal can be achieved from commercially available N-acetyl-D-glucosamine through a series of protection and elimination reactions.

With the unsaturated glycal in hand, the key step is the introduction of the boron moiety via a hydroboration-oxidation reaction. masterorganicchemistry.comperiodicchemistry.com This reaction typically involves the treatment of the alkene with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or a bulkier borane like 9-borabicyclo[3.3.1]nonane (9-BBN), to control regioselectivity. masterorganicchemistry.comperiodicchemistry.com The hydroboration reaction is known to proceed with syn-stereochemistry, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com The regioselectivity of the addition is primarily governed by steric factors, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond, leading to an anti-Markovnikov product. periodicchemistry.comchemrxiv.org

In the context of a 3-acetamido-3-deoxy-D-glucal, hydroboration is expected to place the boron atom at the C-2 position. Subsequent oxidation of the resulting organoborane intermediate, typically with alkaline hydrogen peroxide, would yield the corresponding 2-hydroxy-3-boryl derivative. However, to achieve the target 3-borylated analog, a different unsaturated precursor would be necessary, such as one with a double bond between C-3 and C-4.

An alternative strategy involves the synthesis of a 3-C-methylene derivative of N-acetyl-D-glucosamine. The exocyclic double bond can then undergo hydroboration-oxidation to install the boronic acid at the 3-position. The success of this approach hinges on the stereoselective introduction of the methylene (B1212753) group and the subsequent facial selectivity of the hydroboration step.

Following the introduction of the boronic acid or boronate ester, the final step involves the removal of the protecting groups from the hydroxyl and amino functionalities to yield the target borylated 3-acetamido-3-deoxy-D-glucose analog. The choice of deprotection conditions must be carefully considered to avoid cleavage of the newly formed carbon-boron bond.

A summary of a plausible synthetic approach is outlined in the table below.

Table 1: Proposed Synthetic Route for a Borylated Analog of 3-Acetamido-3-deoxy-D-glucose

Step Reaction Reagents and Conditions Expected Intermediate/Product
1 Protection of Hydroxyl and Amine Groups Acetic anhydride, pyridine; Benzyl bromide, NaH Fully protected 3-acetamido-3-deoxy-D-glucose
2 Formation of an Unsaturated Sugar (Glycal) Samarium iodide, diiodomethane Protected 3-acetamido-3-deoxy-D-glucal
3 Hydroboration 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF Organoborane intermediate
4 Oxidation Hydrogen peroxide, sodium hydroxide Protected borylated monosaccharide
5 Deprotection Catalytic hydrogenation (e.g., Pd/C, H2) Borylated 3-acetamido-3-deoxy-D-glucose analog

The development of these synthetic methodologies is crucial for accessing novel borylated carbohydrate structures. The resulting analogs can then be evaluated for their potential applications, for instance, as inhibitors of specific enzymes or as agents for boron neutron capture therapy (BNCT). The precise control of stereochemistry and regioselectivity during the synthesis is paramount to obtaining the desired biologically active compounds.

Elucidation of Deoxyamino Sugar Biosynthetic Pathways

The biosynthesis of nucleotide-activated sugars is a prerequisite for their incorporation into larger polysaccharides. The pathway leading to dTDP-3-acetamido-3,6-dideoxy-α-D-glucose serves as a model for understanding the synthesis of 3-amino-3,6-dideoxyhexoses, which are prevalent in nature. nih.gov

The biosynthesis of dTDP-α-D-Quip3NAc has been elucidated, particularly from the thermophilic organism Thermoanaerobacterium thermosaccharolyticum. nih.gov This pathway involves a sequence of five enzymatic reactions, starting from D-glucose-1-phosphate and leading to the final activated sugar nucleotide. The enzymes involved are a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase. portlandpress.com

The complete biosynthetic pathway can be summarized in the following steps:

Activation of Glucose: The process begins with the conversion of D-glucose-1-phosphate and dTTP to dTDP-D-glucose, catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA). nih.govnih.gov

Dehydration: The newly formed dTDP-D-glucose is then converted to dTDP-4-oxo-6-deoxy-D-glucose by the action of dTDP-D-glucose-4,6-dehydratase (RmlB). nih.govnih.gov

Isomerization: A crucial step that dictates the final sugar identity is the isomerization of the 4-oxo intermediate to a 3-oxo intermediate. In the case of dTDP-α-D-Quip3NAc synthesis, a 3,4-oxoisomerase converts dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose. nih.gov

Amination: A transaminase then catalyzes the transfer of an amino group to the 3-oxo position, forming dTDP-3-amino-3,6-dideoxy-D-glucose.

Acetylation: The final step involves the transfer of an acetyl group to the amino function by a transacetylase, yielding the end product, dTDP-3-acetamido-3,6-dideoxy-α-D-glucose. nih.gov

Table 1: Enzymatic Steps in the Biosynthesis of dTDP-α-D-Quip3NAc

Step Substrate Enzyme Product
1 D-glucose-1-phosphate + dTTP Glucose-1-phosphate thymidylyltransferase (RmlA homolog) dTDP-D-glucose
2 dTDP-D-glucose dTDP-D-glucose-4,6-dehydratase (RmlB homolog) dTDP-4-oxo-6-deoxy-D-glucose
3 dTDP-4-oxo-6-deoxy-D-glucose 3,4-Oxoisomerase dTDP-3-oxo-6-deoxy-D-glucose
4 dTDP-3-oxo-6-deoxy-D-glucose Transaminase dTDP-3-amino-3,6-dideoxy-D-glucose
5 dTDP-3-amino-3,6-dideoxy-D-glucose Transacetylase dTDP-3-acetamido-3,6-dideoxy-α-D-glucose

The biosynthetic pathway of dTDP-α-D-Quip3NAc shares significant similarities with the pathways of other deoxyhexoses, particularly in the initial steps. For instance, the biosynthesis of dTDP-L-rhamnose, another common 6-deoxyhexose found in bacterial cell walls, also commences with the enzymes RmlA and RmlB to produce dTDP-4-keto-6-deoxy-glucose. researchgate.netnih.gov However, the subsequent enzymatic steps diverge, leading to different final products.

In the dTDP-L-rhamnose pathway, the intermediate dTDP-4-keto-6-deoxy-glucose is acted upon by a 3,5-epimerase (RmlC) and a reductase (RmlD), resulting in the formation of dTDP-L-rhamnose. nih.govsemanticscholar.org

Similarly, the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (dTDP-D-Fucp3NAc) follows a parallel route to that of dTDP-α-D-Quip3NAc, involving five enzymes. nih.gov The initial two steps, catalyzed by RmlA and RmlB homologs, are identical. nih.gov The key difference lies in the isomerase step. While the dTDP-α-D-Quip3NAc pathway utilizes an isomerase that forms a dTDP-3-oxo-6-deoxy-D-glucose intermediate, the dTDP-D-Fucp3NAc pathway's isomerase produces dTDP-3-oxo-6-deoxy-D-galactose. nih.gov This highlights the critical role of the isomerase in determining the stereochemistry at the C4 position, thus distinguishing between the glucose and galactose configurations of the final 3-acetamido-3,6-dideoxy sugar.

The biosynthesis of other deoxy sugars, such as dTDP-D-desosamine and dTDP-D-mycaminose, also starts with the RmlA and RmlB-catalyzed reactions, further emphasizing the conserved nature of the initial steps in these pathways. portlandpress.com

Enzymology of the Biosynthetic Cascade

A detailed examination of the enzymes involved in the biosynthesis of dTDP-α-D-Quip3NAc reveals a cascade of coordinated catalytic activities.

The commitment step in the biosynthesis of many dTDP-activated deoxy sugars is catalyzed by glucose-1-phosphate thymidylyltransferase, commonly known as RmlA. nih.govnih.gov This enzyme belongs to the nucleotidyltransferase family and is responsible for the formation of dTDP-D-glucose from D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP). nih.gov The reaction catalyzed by RmlA is a crucial activation step, preparing the glucose moiety for the subsequent enzymatic modifications. The activity of RmlA homologs is a well-established and conserved feature across various deoxy sugar biosynthetic pathways. nih.govnih.gov

Following the activation of glucose, the second committed step is the dehydration of dTDP-D-glucose, catalyzed by dTDP-D-glucose-4,6-dehydratase, or RmlB. nih.govnih.gov This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family and utilizes NAD+ as a cofactor. nih.gov The reaction involves the oxidation of the C4 hydroxyl group, followed by the elimination of a water molecule from C5 and C6, and finally the reduction of the C4 keto group, resulting in the formation of dTDP-4-oxo-6-deoxy-D-glucose. nih.gov The product of the RmlB-catalyzed reaction serves as a key branch point for the biosynthesis of various deoxy sugars. portlandpress.comnih.gov

The diversification of deoxy sugar structures largely depends on the action of specific isomerases that act on the dTDP-4-oxo-6-deoxy-D-glucose intermediate. nih.gov In the biosynthesis of dTDP-α-D-Quip3NAc, a 3,4-oxoisomerase is responsible for converting the 4-oxo intermediate to dTDP-3-oxo-6-deoxy-D-glucose. nih.govportlandpress.com This enzymatic step is critical as it shifts the keto group from the C4 to the C3 position, thereby paving the way for the subsequent amination at C3.

A similar but distinct isomerase is involved in the biosynthesis of dTDP-D-Fucp3NAc, which converts the same 4-keto substrate into a 3-keto product but with a concomitant epimerization at C4, leading to a galactose configuration. nih.gov The characterization of these isomerases has been instrumental in understanding the molecular basis for the synthesis of different 3-amino-3,6-dideoxyhexoses. nih.govnih.gov

Table 2: Key Enzymes and their Functions in Deoxyamino Sugar Biosynthesis

Enzyme Class Specific Enzyme Example Substrate Product Pathway
Glucose-1-Phosphate Thymidylyltransferase RmlA D-glucose-1-phosphate, dTTP dTDP-D-glucose Common initial step
dTDP-D-glucose-4,6-dehydratase RmlB dTDP-D-glucose dTDP-4-oxo-6-deoxy-D-glucose Common intermediate step
3,4-Oxoisomerase QdtA dTDP-4-oxo-6-deoxy-D-glucose dTDP-3-oxo-6-deoxy-D-glucose dTDP-α-D-Quip3NAc
Isomerase FdtA dTDP-4-oxo-6-deoxy-D-glucose dTDP-3-oxo-6-deoxy-D-galactose dTDP-α-D-Fucp3NAc

Function of Transaminases in Amino Group Incorporation

The penultimate step in the biosynthesis of dTDP-D-Quip3NAc is the incorporation of an amino group, a reaction catalyzed by a transaminase, also known as an aminotransferase. nih.govportlandpress.com Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule (often an amino acid like L-glutamate) to a keto-acid acceptor. researchgate.netwikipedia.org In this specific pathway, the enzyme QdtB, a pyridoxal phosphate (B84403) (PLP)-dependent aminotransferase, facilitates this crucial step. nih.gov

The enzyme QdtB from Thermoanaerobacterium thermosaccharolyticum E207-71 has been structurally characterized, providing significant insight into its function. nih.gov It operates as a dimer and belongs to the well-established aspartate aminotransferase superfamily. nih.gov The catalytic process involves the conversion of the substrate, dTDP-3-oxo-6-deoxy-D-glucose, into dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-D-Quip3N). nih.gov Structural analysis of QdtB with its product bound in the active site reveals a Schiff base linkage between the C-4' of the PLP cofactor and the amino nitrogen of the sugar product. nih.gov Key amino acid residues from both subunits of the dimer are involved in anchoring the dTDP-sugar ligand in the active site, ensuring the precise positioning required for catalysis. nih.gov

Table 1: Key Features of the Aminotransferase QdtB

Feature Description Source
Enzyme Name QdtB nih.gov
Enzyme Class Aminotransferase (Transaminase) nih.gov
Cofactor Pyridoxal Phosphate (PLP) nih.gov
Organism Thermoanaerobacterium thermosaccharolyticum E207-71 nih.gov
Reaction Catalyzes the transfer of an amino group to dTDP-3-oxo-6-deoxy-D-glucose. nih.gov
Product dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-D-Quip3N) nih.gov

| Structural Family | Aspartate aminotransferase superfamily | nih.gov |

N-Acetyltransferase Activity (e.g., QdtC) in Final Acetylation

The final step in the biosynthetic pathway is the acetylation of the newly incorporated amino group, which yields the terminal product, dTDP-3-acetamido-3,6-dideoxy-α-D-glucose. nih.govnih.gov This reaction is catalyzed by QdtC, a Coenzyme A (CoA)-dependent N-acetyltransferase. nih.govnih.gov

QdtC utilizes acetyl-CoA as the acetyl group donor to convert dTDP-D-Quip3N into dTDP-D-Quip3NAc. nih.gov Extensive structural and functional studies have elucidated its mechanism. The enzyme exists as a trimer, with each subunit featuring a characteristic left-handed β-helix motif. nih.govnih.gov The active sites are strategically located at the interfaces between the subunits. nih.gov Structural analysis of QdtC complexed with acetyl-CoA and its dTDP-sugar substrates shows that specific residues, including Glu 141, Asn 159, and Asp 160 from one subunit and His 134 from an adjacent subunit, are responsible for binding the hexose portion of the substrate. nih.govnih.gov Based on kinetic and site-directed mutagenesis data, a catalytic mechanism has been proposed where the acetylation of the sugar's amino group proceeds without the need for a catalytic base from the enzyme itself. nih.gov Instead, the sulfur atom of CoA is suggested to function as the ultimate proton acceptor in the reaction. nih.govnih.gov

Genetic Basis of Biosynthetic Gene Clusters

The enzymes required for the biosynthesis of complex molecules like D-Glucose, 3-acetamido-3-deoxy- are typically encoded by genes clustered together on the chromosome. nih.govfrontiersin.org These biosynthetic gene clusters (BGCs) allow for coordinated regulation and expression of the pathway components. frontiersin.org

Identification and Cloning of Open Reading Frames (ORFs)

The identification and functional characterization of the enzymes in the dTDP-D-Quip3NAc pathway have been achieved through the cloning and overexpression of their corresponding open reading frames (ORFs). nih.govnih.gov In studies involving Thermoanaerobacterium thermosaccharolyticum, the ORFs for the isomerase (qdtA), transaminase (qdtB), and N-acetyltransferase (qdtC) were identified and cloned into expression vectors for heterologous expression in Escherichia coli. nih.gov

To facilitate purification, the proteins were often expressed as fusion proteins with affinity tags. For instance, QdtA and QdtB were expressed with His6-tags, while QdtC was expressed with a glutathione S-transferase (GST) tag. nih.gov This strategy allowed for efficient purification of the enzymes, enabling subsequent biochemical assays to confirm their specific functions within the enzymatic cascade and to characterize the reaction intermediates and final product. nih.govnih.gov

Sequence Homology and Evolutionary Relationships of Biosynthetic Enzymes

Sequence analysis of the enzymes involved in dTDP-D-Quip3NAc biosynthesis reveals significant homology to enzymes from other pathways and organisms, shedding light on their evolutionary origins. portlandpress.com The ORFs responsible for this pathway have been found to have homologues in both Gram-negative bacteria and antibiotic-producing Gram-positive bacteria. nih.govportlandpress.com

This homology suggests a shared evolutionary history and a potentially widespread distribution of this or similar biosynthetic pathways. For example:

The isomerase, QdtA, shows high similarity to FdtA, an isomerase involved in the biosynthesis of a related sugar, dTDP-α-D-Fucp3NAc. nih.gov

The aminotransferase, QdtB, is classified within the large aspartate aminotransferase superfamily based on its structural fold. nih.gov

The N-acetyltransferase, QdtC, is a member of the left-handed β-helix (LβH) superfamily of proteins. researchgate.net

These relationships indicate that the enzymes in this pathway are part of broader, well-established protein families that have been adapted for specific roles in sugar modification.

Precursor Supply and Metabolic Flux within Biosynthetic Systems

The biosynthesis of specialized sugars like D-Glucose, 3-acetamido-3-deoxy- is intrinsically linked to the central metabolism of the cell, which must supply the necessary precursor molecules. The pathway begins with glucose-1-phosphate, a common metabolite. portlandpress.com

The initial steps, which channel this precursor into the pathway, are catalyzed by enzymes that are also part of the well-studied dTDP-L-rhamnose biosynthesis pathway. nih.gov

Glucose-1-phosphate thymidylyltransferase (RmlA) activates the precursor by converting glucose-1-phosphate into dTDP-D-glucose. nih.govportlandpress.com

dTDP-D-glucose-4,6-dehydratase (RmlB) then dehydrates this product to form dTDP-4-oxo-6-deoxy-D-glucose. nih.govportlandpress.com

This intermediate, dTDP-4-oxo-6-deoxy-D-glucose, stands at a key metabolic branch point. It serves as the direct substrate for the isomerase (QdtA), which commits it to the dTDP-D-Quip3NAc pathway. nih.govportlandpress.com The efficient functioning of RmlA and RmlB is therefore critical for maintaining the metabolic flux from primary metabolism towards the synthesis of this specialized deoxyamino sugar.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
D-Glucose, 3-acetamido-3-deoxy- Qui3NAc
thymidine diphosphate-3-acetamido-3,6-dideoxy-α-D-glucose dTDP-D-Quip3NAc
thymidine diphosphate-4-oxo-6-deoxy-D-glucose -
thymidine diphosphate-3-oxo-6-deoxy-D-glucose -
thymidine diphosphate-3-amino-3,6-dideoxy-α-D-glucose dTDP-D-Quip3N
thymidine diphosphate-3-acetamido-3,6-dideoxy-α-D-galactose dTDP-α-D-Fucp3NAc
Coenzyme A CoA
Acetyl-Coenzyme A Acetyl-CoA
Pyridoxal Phosphate PLP
Glucose-1-phosphate -
thymidine diphosphate-D-glucose -

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of D-Glucose, 3-acetamido-3-deoxy- and its derivatives. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are the most commonly employed methods.

HPLC is a cornerstone technique for assessing the purity of D-Glucose, 3-acetamido-3-deoxy-. Due to the polar nature of amino sugars, specialized HPLC columns and methods are often required for effective separation. sielc.com Reversed-phase (RP) HPLC can be challenging due to the low retention and potential peak tailing caused by the amino group. sielc.com To overcome these issues, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be utilized. sielc.com

The separation of amino sugar isomers, which have identical masses and similar physicochemical properties, presents a significant analytical challenge. acs.orgnih.gov Different HPLC modes can be employed to achieve this separation:

Normal-Phase and Partition Chromatography: These methods are suitable for separating monosaccharides and oligosaccharides, often using an aminopropyl-bonded silica (B1680970) column with an acetonitrile/water mobile phase. shimadzu.com

Ion-Exchange Chromatography: This is particularly effective for separating amino sugars. Borate complex anion exchange, for example, can separate sugars based on the formation of negatively charged complexes. shimadzu.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds like glycans and can effectively separate unmodified and glycated peptides. nih.gov

For quantitative analysis and to enhance detection by UV or fluorescence detectors, pre-column derivatization is often employed. Reagents like diethylethoxymethylenemalonate (DEEMM) can be used to derivatize the amino group, allowing for sensitive detection. aph-hsps.hu The purity of biosynthetic products of nucleotide-activated 3-acetamido-3,6-dideoxy-α-d-glucose has been successfully assessed using RP-HPLC. nih.govnih.gov

HPLC ModeStationary Phase ExampleMobile Phase ExampleApplication
Normal-Phase/PartitionAminopropyl-bonded silicaAcetonitrile/WaterSeparation of monosaccharides and oligosaccharides. shimadzu.com
Mixed-ModePrimesep 100 (Reverse Phase/Anion-Exchange)Volatile mobile phaseAnalysis and isolation of polar impurities. sielc.com
Ion-ExchangeAnion exchange resinBorate bufferSeparation based on charge. shimadzu.com
HILIC--Separation of highly polar compounds and isomers. nih.gov

Gas-liquid chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a high-resolution technique for the analysis of volatile carbohydrate derivatives. Since sugars themselves are not volatile, they must first be converted into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or alditol acetates. cdnsciencepub.com

The derivatization process itself can provide structural information. For instance, in the case of N-acetylhexosamines, derivatization with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can result in multiple TMS derivatives, with the number of TMS groups indicating the reactivity of different hydroxyl and amino groups. core.ac.uknih.gov The analysis of these derivatives by GC-MS allows for the separation of stereoisomers and provides detailed fragmentation patterns upon electron ionization, which are useful for structural confirmation. acs.orgnih.gov

The preparation of acyclic oxime and ester trimethylsilyl derivatives is another approach that can be used for the simultaneous analysis of various types of sugars, including amino sugars. core.ac.uk However, it is crucial to ensure the stability of the derivatives under the high temperatures used in GLC, as some acetylated amino sugars have been shown to undergo degradation. cdnsciencepub.com

DerivativeDerivatization ReagentAnalytical AdvantageReference
Trimethylsilyl (TMS) ethersBis(trimethylsilyl)trifluoroacetamide (BSTFA)Allows for high-resolution separation of isomers and detailed fragmentation patterns in GC-MS. core.ac.uknih.gov
Alditol acetates-A common method for sugar analysis. cdnsciencepub.com
Acyclic oxime and ester TMS derivatives-Enables simultaneous analysis of acidic and neutral sugars. core.ac.uk

Other Spectroscopic and Analytical Techniques (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is another valuable tool for the characterization of D-Glucose, 3-acetamido-3-deoxy-. The FTIR spectrum provides information about the functional groups present in the molecule.

The spectrum of an acetamido sugar will exhibit characteristic absorption bands:

O-H Stretching: A broad band typically in the region of 3300-3500 cm⁻¹, corresponding to the hydroxyl groups. researchgate.net

N-H Stretching: This band, often appearing around 3200-3300 cm⁻¹, is characteristic of the amide group.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region.

C=O Stretching (Amide I): A strong absorption band typically found between 1630 and 1680 cm⁻¹, indicative of the carbonyl group in the acetamido moiety.

N-H Bending (Amide II): This band usually appears in the 1510-1570 cm⁻¹ range.

C-O Stretching: Strong absorptions in the fingerprint region (1000-1200 cm⁻¹) are due to the C-O bonds of the pyranose ring.

FTIR can be used to confirm the presence of the N-acetyl group and to study interactions, such as hydrogen bonding, within the crystal structure or in solution. researchgate.net For example, a comparison of the FTIR spectra of D-glucose and D-glucose-stabilized nanoparticles showed a shift in the OH stretching band, indicating the involvement of hydroxyl groups in hydrogen bonding. researchgate.net

Functional GroupTypical Wavenumber Range (cm⁻¹)Significance
O-H (hydroxyl)3300-3500 (broad)Presence of multiple hydroxyl groups. researchgate.net
N-H (amide)3200-3300Confirms the presence of the amino group.
C=O (Amide I)1630-1680 (strong)Confirms the presence of the acetamido carbonyl group.
N-H (Amide II)1510-1570Further confirmation of the amide linkage.
C-O (pyranose ring)1000-1200Characteristic of the carbohydrate backbone.

Advanced Derivatization, Glycosylation, and Glycoengineering Research

Stereoselective Glycosylation of 3-Acetamido-3-deoxy-D-Glucose and its Derivatives

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. For 2-acetamido-2-deoxy sugars, this is particularly complex due to the influence of the C-2 acetamido group. researchgate.net While this group can be beneficial for forming 1,2-trans (β) glycosides through neighboring group participation, achieving 1,2-cis (α) linkages is often more difficult. researchgate.net The synthesis of oligosaccharides containing 3-acetamido-3-deoxy-D-glucose requires careful strategic planning regarding protecting groups and activation methods to control the stereochemical outcome.

The choice of protecting groups on both the glycosyl donor and acceptor, as well as the reaction conditions, critically dictates the stereoselectivity of glycosylation. The C-2 acetamido group can participate in the reaction to form a stable oxazoline (B21484) intermediate, which generally leads to the formation of a β-glycoside. researchgate.net To circumvent this and achieve α-glycosylation, non-participating protecting groups are often employed at the C-2 position.

Protecting groups at other positions (e.g., C-4, C-6) also influence the reactivity and stereoselectivity by altering the steric and electronic properties of the sugar molecule. For instance, bulky protecting groups can direct the approach of the acceptor to a specific face of the molecule. The o-nitrophenyl group has been explored as a protecting group for the anomeric position that can be activated for glycoside formation using a catalyst like zinc chloride, yielding β-glycosides of N-acetylglucosamine in good yields. nih.gov

Activating conditions, which refer to the promoter or catalyst used to activate the glycosyl donor, are equally crucial. Promoters like scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) have been shown to be effective activators for β-GlcNAc tetraacetate donors in glycosylation reactions with simple alcohols. researchgate.net The development of protecting group-free glycosylation strategies, which rely on the selective activation of the anomeric hydroxyl group, represents a significant advancement, aiming to mimic the efficiency of enzymatic processes in nature. nih.govbeilstein-journals.org

Table 1: Influence of Protecting Groups and Activating Conditions on Glycosylation Stereoselectivity
Protecting Group (at C-2)Typical Activating Condition/PromoterPredominant Stereochemical OutcomeMechanism/Rationale
Acetamido (participating)Lewis acids (e.g., TMSOTf)β (1,2-trans)Neighboring group participation leading to an oxazoline intermediate. researchgate.net
Phthalimido (non-participating)Iodonium ionα or β depending on conditionsBlocks neighboring group participation, allowing for other stereodirecting effects to dominate. researchgate.net
Azido (B1232118) (non-participating)Various promoters (e.g., thiophilic)α (1,2-cis)The azido group is electron-withdrawing and does not participate, often favoring the thermodynamically more stable α-anomer under certain conditions. researchgate.net
o-Nitrophenyl (at anomeric position)Zinc chlorideβ (1,2-trans)Functions as a protecting group that can be activated for displacement, leading to glycoside formation. nih.gov

The synthesis of β-glycosides of 3-acetamido-3-deoxy-D-glucose is often straightforward due to the participating nature of the acetamido group at the adjacent C-2 position. researchgate.net Reaction of a suitably protected 3-acetamido-3-deoxy-D-glucosyl donor with an alcohol acceptor in the presence of a promoter typically proceeds via an oxazoline intermediate to yield the 1,2-trans-glycoside. nih.gov

Synthesizing α-glycosides, however, requires strategies that prevent this neighboring group participation. researchgate.net One common approach involves using a non-participating protecting group at the C-2 position, such as an azido (N₃) group. The azido group can later be reduced and acetylated to provide the desired N-acetyl functionality. researchgate.net Another strategy involves the use of specific reaction conditions that favor the formation of the α-anomer, such as employing certain solvents or promoters that can influence the anomeric equilibrium. researchgate.net For example, thermal glycosylation with 2-acetamido-2-deoxy-glucopyranosyl chloride has been shown to favor α-glycoside formation at higher temperatures. researchgate.net

Chemical Modification for Probe Development and Functional Studies

Chemical modification of 3-acetamido-3-deoxy-D-glucose is a powerful strategy for creating molecular probes to investigate biological processes. These probes are designed to mimic natural substrates, allowing for the study of enzyme activity, glycan biosynthesis, and the roles of glycoconjugates in cellular functions.

Derivatives of 3-acetamido-3-deoxy-D-glucose can be synthesized to act as substrates for glycosyltransferases, the enzymes responsible for building complex glycans. researchgate.net For instance, a novel synthetic route to 3-acetamido-3-deoxy-D-psicofuranose derivatives has been developed with the goal of creating potential substrates for synthesizing inhibitors of N-acetylglucosaminyltransferases. researchgate.netnih.gov By incorporating reporter tags such as fluorescent labels or biotin, these modified sugars can be used to track their incorporation into glycans, visualize their localization within cells, and identify binding partners. Modifications on the sugar ring, such as the introduction of fluoro or amino groups at the 2' position, have been used to enhance the stability of aptamers for therapeutic purposes. mdpi.com

Strategies for Inhibiting Glycosylation Pathways Involving Deoxyamino Sugars (Chemical Tools)

Given the critical role of glycosylation in many diseases, there is significant interest in developing inhibitors of the enzymes involved, particularly glycosyltransferases. researchgate.net Deoxyamino sugars like 3-acetamido-3-deoxy-D-glucose are components of various bacterial and eukaryotic glycoconjugates, making their biosynthetic pathways attractive targets for therapeutic intervention. nih.govnih.gov

A primary strategy for inhibiting glycosylation is the design and synthesis of sugar analogs that can interfere with the normal metabolic pathway. nih.gov These analogs are structurally similar to the natural substrate but contain modifications that disrupt enzymatic processing.

Several classes of sugar analog inhibitors have been developed:

Fluorinated Sugars: The replacement of a hydroxyl group with fluorine (e.g., 3-deoxy-3-fluoro-D-glucosamine) can create a potent inhibitor. nih.gov The high electronegativity of fluorine can destabilize the transition state of the glycosyltransferase reaction. nih.gov

Substrate Decoys: These analogs, such as benzyl (B1604629) glycosides, act as alternative substrates for glycosyltransferases. rsc.org The enzyme transfers sugar residues to the decoy instead of the natural protein or lipid acceptor, leading to the synthesis of truncated, non-functional glycans. rsc.org

Chain-Terminating Analogs: Some analogs are incorporated into a growing glycan chain but lack the necessary functional group for further elongation, thus terminating the synthesis. rsc.org Deoxy-sugars can function in this manner. nih.gov

Nucleotide Sugar Analogs: Since glycosyltransferases use nucleotide-activated sugars (e.g., UDP-GlcNAc) as donors, analogs of these donors can act as competitive inhibitors. nih.gov

A novel synthetic route leading to 3-acetamido-3-deoxy-D-psicofuranose was developed to serve as a potential precursor for inhibitors targeting N-acetylglucosaminyltransferases. researchgate.netnih.gov Similarly, chalcone (B49325) derivatives have been glycosylated to create analogs evaluated for enzyme inhibition. tubitak.gov.tr

Table 2: Examples of Sugar Analogs Designed as Glycosylation Inhibitors
Analog ClassExample CompoundTarget Pathway/EnzymeProposed Mechanism of ActionReference
Fluorinated Sugars2-deoxy-2-fluoro-L-fucoseFucosyltransferasesForms an unnatural GDP-sugar analog that is a poor substrate for the enzyme. nih.gov
Substrate DecoysBenzyl-α-GalNAcO-glycosylation pathwaysActs as an acceptor substrate, diverting glycan synthesis onto the decoy. rsc.org
General Metabolic Inhibitors2-deoxy-D-glucoseGlycoprotein biosynthesisMetabolized to UDP-2-deoxyglucose and dolichol-P-2-deoxyglucose, which terminate glycan elongation. nih.gov
Natural ProductsTunicamycinN-linked glycosylationInhibits GlcNAc phosphotransferase (GPT), blocking the first step of the dolichol cycle. nih.gov
AminoguanidineAminoguanidine-HClAdvanced Glycation End-product (AGE) formationReacts with Amadori-derived fragmentation products, preventing cross-linking. nih.gov

From a biochemical standpoint, glycosylation inhibitors can function through several distinct mechanisms:

Competitive Inhibition: Many sugar analogs act as competitive inhibitors, binding to the active site of a glycosyltransferase or glycosidase but not undergoing the catalytic reaction. This prevents the natural substrate from binding. Acceptor substrate analogs are often designed by modifying the hydroxyl group that acts as the nucleophile in the glycosylation reaction. nih.gov

Metabolic Interference: Some inhibitors disrupt the biosynthesis of the necessary nucleotide sugar donors. nih.gov For example, they can be metabolized into unnatural nucleotide sugars that cause feedback inhibition on the pathway or deplete the cellular pools of the natural donors. nih.govrsc.org 4-methylumbelliferone (B1674119) is thought to inhibit hyaluronan synthesis by depleting the cell of UDP-glucuronic acid. nih.gov

Chain Termination: As mentioned, certain analogs can be incorporated into a growing oligosaccharide chain. However, due to a key structural modification (e.g., lack of a hydroxyl group), they cannot serve as an acceptor for the next sugar residue, thereby halting glycan assembly. rsc.org

Inhibition of Processing Enzymes: In N-linked glycosylation, the initial glycan is trimmed by processing enzymes like glucosidases and mannosidases. Plant alkaloids such as castanospermine (B190763) and swainsonine (B1682842) can inhibit these enzymes, leading to the accumulation of improperly processed glycoproteins. nih.gov

The development of these chemical tools is crucial not only for their therapeutic potential but also for advancing our fundamental understanding of the complex roles that glycans play in biology. rsc.orgnih.gov

Bio-conjugation Strategies with 3-Acetamido-3-deoxy-D-Glucose

The conjugation of 3-acetamido-3-deoxy-D-glucose to biomolecules is a key area of research for creating advanced therapeutic and diagnostic agents. The primary challenge in developing effective bio-conjugation strategies lies in the selective modification of the sugar to introduce a reactive handle for ligation without interfering with its biological activity. Research in this area has largely focused on the chemical and chemoenzymatic derivatization of the sugar to make it amenable to established conjugation chemistries.

A prevalent strategy for the bio-conjugation of 3-acetamido-3-deoxy-D-glucose involves its conversion to a more reactive derivative, primarily 3-azido-3-deoxy-D-glucose . This azido-sugar serves as a versatile precursor for "click chemistry," a set of bio-orthogonal reactions known for their high efficiency, selectivity, and biocompatibility. synthose.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction utilized for this purpose. nih.gov In this approach, the azido group on the sugar readily reacts with a terminal alkyne on a target biomolecule, such as a protein, peptide, or a drug molecule, to form a stable triazole linkage. This method is advantageous as the azide (B81097) and alkyne functionalities are typically absent in biological systems, thus preventing side reactions with native functional groups. nih.gov

The general workflow for this bio-conjugation strategy can be summarized as follows:

Synthesis of 3-azido-3-deoxy-D-glucose : This crucial intermediate can be synthesized from D-glucose through a multi-step process.

Introduction of an Alkyne Handle : The target biomolecule is functionalized with a terminal alkyne group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azido-sugar and the alkyne-modified biomolecule are reacted in the presence of a copper(I) catalyst to form the final glycoconjugate.

Recent research has highlighted the application of this strategy in the development of antibody-drug conjugates (ADCs). In one study, azide-functionalized disaccharide oxazolines, which can be derived from monosaccharides like 3-azido-3-deoxy-D-glucose, were used as substrates for endoglycosidases to remodel the Fc glycan of antibodies. This enzymatic step introduces the azide handle onto the antibody, which can then be "clicked" with a drug molecule containing an alkyne group. nih.govnih.gov This chemoenzymatic approach allows for the site-specific and homogenous conjugation of drugs to antibodies, leading to ADCs with improved therapeutic profiles. nih.govnih.gov

The following table summarizes the key aspects of the azide-alkyne click chemistry approach for the bio-conjugation of 3-acetamido-3-deoxy-D-glucose derivatives:

Strategy ComponentDescriptionKey AdvantagesRelevant Findings
Reactive Derivative 3-Azido-3-deoxy-D-glucoseBio-orthogonal handle for selective conjugation.Commercially available and can be synthesized from D-glucose. synthose.com
Conjugation Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency, selectivity, and biocompatibility. Forms a stable triazole linkage. nih.govUsed in the synthesis of flavone (B191248) glycosides and has potential for broader applications.
Target Biomolecules Proteins, Peptides, Antibodies, Drug MoietiesVersatile approach applicable to a wide range of biomolecules.Can be functionalized with terminal alkynes for conjugation.
Enabling Technology Chemoenzymatic SynthesisAllows for site-specific modification of complex biomolecules like antibodies. nih.govnih.govEndoglycosidases can incorporate azide-functionalized sugars into antibody Fc glycans. nih.govnih.gov

Beyond click chemistry, other bio-conjugation methods, such as those involving Staudinger ligation, could also potentially be adapted for 3-azido-3-deoxy-D-glucose, further expanding the toolkit for creating novel glycoconjugates. nih.gov The development of these strategies is crucial for harnessing the full potential of 3-acetamido-3-deoxy-D-glucose in glycoengineering and advanced drug delivery systems.

Metabolic Engineering Approaches for Enhanced Production or Pathway Redirection

Engineering Microbial Hosts for 3-Acetamido-3-deoxy-D-glucose Production

The production of 3-acetamido-3-deoxy-D-glucose, often in its nucleotide-activated form such as dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-α-D-Quip3NAc), has been achieved by engineering common microbial workhorses. nih.govportlandpress.com The selection of a suitable host is critical and often depends on factors like its genetic tractability, growth characteristics, and the presence of precursor-supplying pathways.

Escherichia coli is a frequently used host for the heterologous expression of biosynthetic pathways due to its well-understood genetics and rapid growth. nih.gov Researchers have successfully overexpressed the genes responsible for the biosynthesis of dTDP-α-D-Quip3NAc in E. coli to elucidate the enzymatic cascade. nih.govportlandpress.com The pathway originates from organisms that naturally produce this sugar, such as the Gram-positive, anaerobic, thermophilic bacterium Thermoanaerobacterium thermosaccharolyticum E207-71, which incorporates the sugar into its S-layer glycoprotein. portlandpress.comnih.gov

Other native producers include Bacillus species, one of which was isolated from deep-sea sediments and was found to produce the related antibiotic 3-amino-3-deoxy-D-glucose. nih.gov While these native organisms produce the compound, their industrial use can be hampered by slower growth rates or more complex cultivation requirements compared to established model organisms like E. coli. Therefore, transferring the genetic information into a more robust industrial host is a common and effective strategy. nih.govportlandpress.com

The table below summarizes microbial strains that have been engineered or identified for the production of 3-acetamido-3-deoxy-D-glucose or its precursors.

StrainModification/RoleTarget CompoundReference
Escherichia coli BL21(DE3) Host for overexpression of T. thermosaccharolyticum genes (qdtA, qdtB, qdtC)dTDP-3-acetamido-3,6-dideoxy-α-D-glucose nih.govresearchgate.net
Thermoanaerobacterium thermosaccharolyticum E207-71 Native producer; source of biosynthetic genesα-D-Quip3NAc (in S-layer glycan) portlandpress.comnih.gov
Bacillus sp. Native producer isolated from deep-sea sediment3-amino-3-deoxy-D-glucose nih.gov

Optimization of Biosynthetic Pathways through Genetic Manipulation

Once a microbial host is selected, genetic manipulation is employed to optimize the biosynthetic pathway, channeling metabolic flux towards the desired product. The biosynthesis of dTDP-α-D-Quip3NAc starts from glucose-1-phosphate, a central metabolite in sugar metabolism. nih.gov The pathway involves a five-step enzymatic conversion. nih.govportlandpress.com

The key enzymes and their corresponding genes from T. thermosaccharolyticum E207-71 involved in the biosynthesis have been identified and cloned. nih.govresearchgate.net The pathway proceeds as follows:

Glucose-1-phosphate thymidylyltransferase (RmlA) and dTDP-D-glucose-4,6-dehydratase (RmlB) catalyze the initial, well-established reactions to form dTDP-4-oxo-6-deoxy-D-glucose. nih.gov

An isomerase (QdtA) converts this intermediate into dTDP-3-oxo-6-deoxy-D-glucose. nih.govnih.gov

A transaminase (QdtB) then aminates the molecule. nih.govresearchgate.net

Finally, a transacetylase (QdtC) transfers an acetyl group from acetyl-CoA to form the final product, dTDP-α-D-Quip3NAc. nih.gov

Optimization strategies focus on enhancing the expression and activity of these key enzymes. This is typically achieved by placing the corresponding genes (qdtA, qdtB, qdtC) under the control of strong, inducible promoters in expression vectors. researchgate.net Furthermore, minimizing the formation of by-products is a crucial step. This can involve the deletion of genes encoding enzymes for competing pathways that draw precursors away from the target molecule. nih.gov For instance, in related metabolic engineering efforts, pathways leading to metabolites like lactate (B86563) or acetate (B1210297) are often targeted for knockout to increase the availability of pyruvate (B1213749) and acetyl-CoA for the desired biosynthetic route. nih.gov

EnzymeGeneFunctionSource Organism
Glucose-1-phosphate thymidylyltransferasermlAActivates glucose-1-phosphateT. thermosaccharolyticum
dTDP-D-glucose-4,6-dehydratasermlBDehydrates dTDP-D-glucoseT. thermosaccharolyticum
IsomeraseqdtAForms dTDP-3-oxo-6-deoxy-D-glucoseT. thermosaccharolyticum
TransaminaseqdtBAmination of the 3-oxo intermediateT. thermosaccharolyticum
TransacetylaseqdtCAcetylation to form the final productT. thermosaccharolyticum

Characterization of Engineered Strains and Pathway Flux Analysis

Characterizing the performance of engineered strains is essential to validate genetic modifications and identify further optimization targets. This involves quantifying product titers and analyzing the metabolic state of the cell. For the elucidation of the dTDP-α-D-Quip3NAc pathway, the enzymatic reaction products were purified using High-Performance Liquid Chromatography (HPLC) and their structures were confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govportlandpress.com

A more advanced technique for characterizing cellular metabolism is Metabolic Flux Analysis (MFA), particularly using 13C-labeled substrates (¹³C-MFA). nih.gov This method provides detailed maps of the carbon fluxes throughout the central metabolism, revealing how genetic modifications impact pathway usage and identifying metabolic bottlenecks. nih.gov For instance, ¹³C-MFA can quantify the flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, showing how precursor supply for the 3-acetamido-3-deoxy-D-glucose pathway might be limited. nih.gov

Analysis might reveal limitations in the availability of key precursors like acetyl-CoA or cofactors like ATP and NADPH. nih.gov For example, a study on 3-hydroxypropionic acid production in Pichia pastoris used ¹³C-MFA to demonstrate that a tight control of the glycolytic flux limited the biosynthesis of acetyl-CoA, thereby constraining product formation. nih.gov Similar analyses for 3-acetamido-3-deoxy-D-glucose production could pinpoint specific nodes, such as the transacetylase step which requires acetyl-CoA, as rate-limiting. nih.gov

Strategies for Modular Metabolic Engineering

A Precursor Module: This module focuses on increasing the intracellular pool of the starting material, glucose-1-phosphate.

A Biosynthesis Module: This encompasses the core five-enzyme pathway from glucose-1-phosphate to the final product. The expression levels of the enzymes within this module can be balanced to prevent the accumulation of toxic intermediates. nih.govportlandpress.comdtu.dk

A Cofactor Module: This module ensures a sufficient supply of necessary cofactors. The dTDP-α-D-Quip3NAc pathway requires acetyl-CoA for the final acetylation step. nih.gov Engineering strategies could involve upregulating pathways that generate acetyl-CoA.

This modular approach was successfully used in the production of 1,2-propanediol in Saccharomyces cerevisiae, where separate modules for precursor supply (dihydroxyacetone phosphate), cofactor delivery (NADH), and the core biosynthetic pathway were independently engineered and then combined. dtu.dk Applying a similar modular strategy to 3-acetamido-3-deoxy-D-glucose production would allow for a more controlled and predictable optimization process, facilitating the development of high-performing microbial cell factories.

Future Research Directions and Unresolved Challenges

Development of Novel and Efficient Synthetic Routes

Future research will undoubtedly focus on the development of more atom-economical and stereocontrolled synthetic strategies. The exploration of novel catalytic systems, including metal-based catalysts and organocatalysts, holds promise for improving the efficiency and selectivity of key transformations. researchgate.net Furthermore, chemoenzymatic approaches, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, represent a powerful strategy for overcoming current limitations. The development of robust and scalable synthetic routes is paramount for providing sufficient quantities of D-Glucose, 3-acetamido-3-deoxy- and its derivatives to fuel further biological investigations.

Unresolved Challenges in Synthesis:

ChallengeDescriptionFuture Research Focus
Stereocontrol at C-3 Achieving high stereoselectivity in the introduction of the acetamido group at the C-3 position is a primary hurdle.Development of novel chiral catalysts and auxiliaries, and exploration of substrate-controlled diastereoselective reactions.
Protecting Group Strategy The multiple hydroxyl groups necessitate a complex series of protection and deprotection steps, reducing overall yield and increasing step count.Investigation of orthogonal protecting group strategies and one-pot multi-step reactions to streamline the synthetic process.
Scalability Current synthetic methods are often not readily scalable to produce gram quantities of the compound required for extensive biological studies.Optimization of reaction conditions for large-scale synthesis and exploration of continuous flow chemistry technologies.

Deeper Understanding of Complex Enzymatic Mechanisms

Future research should aim to unravel the intricate kinetic and regulatory mechanisms governing this biosynthetic pathway. nih.gov Key areas of investigation include determining the three-dimensional structures of the enzymes in complex with their substrates and inhibitors, which will provide invaluable insights into their catalytic mechanisms and substrate specificity. Understanding how the expression and activity of these enzymes are regulated within the cell is another critical area of future inquiry. Such knowledge is fundamental to comprehending how organisms modulate the production of this specific sugar in response to different environmental cues.

Key Enzymes in the Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose: nih.govnih.gov

EnzymeFunctionUnresolved Questions
Glucose-1-phosphate thymidylyltransferase (RmlA)Catalyzes the initial activation of glucose-1-phosphate.Regulation of its activity and interaction with other pathway enzymes.
dTDP-D-glucose-4,6-dehydratase (RmlB)Performs a dehydration reaction to form dTDP-4-keto-6-deoxy-D-glucose.The precise mechanism of dehydration and potential for substrate promiscuity.
dTDP-4-keto-6-deoxy-D-glucose-3,4-isomeraseCatalyzes the key isomerization step to a 3-keto intermediate.The structural basis for its regiospecificity and the mechanism of the isomerization.
dTDP-3-keto-6-deoxy-D-glucose aminotransferaseIntroduces the amino group at the C-3 position.The source of the amino group and the stereochemical control of the amination reaction.
dTDP-3-amino-3,6-dideoxy-D-glucose N-acetyltransferasePerforms the final acetylation of the amino group.The mechanism of acetyl transfer and its substrate specificity.

Exploration of Undiscovered Biological Roles in Diverse Organisms

Currently, D-Glucose, 3-acetamido-3-deoxy- is primarily known as a structural component of bacterial surface glycans, including the S-layer glycoproteins of some Gram-positive bacteria and the lipopolysaccharide (LPS) O-antigens of certain Gram-negative bacteria. nih.govnih.gov These surface structures play crucial roles in the interaction of bacteria with their environment, including processes like cell adhesion, biofilm formation, and evasion of the host immune system.

A significant area for future research is to investigate the presence and function of this amino sugar in a wider range of organisms and biological contexts. It is plausible that this seemingly "rare" sugar has undiscovered roles in other biological processes. For instance, its presence in pathogenic bacteria suggests a potential role in virulence, which warrants further investigation. Exploring its impact on host-pathogen interactions, such as its recognition by host immune receptors, could reveal novel mechanisms of infection and immunity.

Advanced Analytical Methodologies for Comprehensive Structural Analysis

The detailed structural characterization of complex carbohydrates and their conjugates is a significant analytical challenge. Current methods for the analysis of D-Glucose, 3-acetamido-3-deoxy- and its derivatives often rely on techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov While powerful, these methods may have limitations in resolving complex mixtures of isomers or in providing detailed structural information on large glycoconjugates.

The development of more advanced and sensitive analytical methodologies is crucial for a comprehensive structural analysis. High-resolution mass spectrometry (MS) techniques, such as tandem MS (MS/MS) and ion mobility-mass spectrometry (IM-MS), can provide detailed information on the sequence, linkage, and branching patterns of oligosaccharides containing this amino sugar. Furthermore, the development of specific antibodies or lectins that can recognize and bind to D-Glucose, 3-acetamido-3-deoxy- would be invaluable tools for its detection and localization in biological samples.

Rational Design of Derivatives for Specific Research Applications

The ability to chemically synthesize D-Glucose, 3-acetamido-3-deoxy- opens up the possibility of creating a wide range of derivatives with tailored properties for specific research applications. The rational design of such derivatives is a key area for future exploration.

For example, the synthesis of isotopically labeled versions of this amino sugar (e.g., with ¹³C or ¹⁵N) would be invaluable for metabolic labeling studies to trace its incorporation into cellular structures and to study the dynamics of glycan biosynthesis and turnover. nih.gov Furthermore, the development of derivatives containing reporter groups, such as fluorescent tags or biotin, would enable the visualization and tracking of glycoconjugates containing this sugar in living cells. Another exciting avenue is the design of non-hydrolyzable analogs or inhibitors of the biosynthetic enzymes, which could serve as powerful tools to probe the biological functions of this amino sugar and its associated pathways. researchgate.net The creation of such molecular probes will be instrumental in dissecting the complex roles of D-Glucose, 3-acetamido-3-deoxy- in health and disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-acetamido-3-deoxy-D-glucose, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves fluorination or substitution reactions. For example, diethylaminosulfur trifluoride (DAST) reacts with di-O-isopropylidene-protected glucose derivatives (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) to form intermediates via SN2 displacement. Distillation or nucleophilic attack yields fluorinated or deoxygenated products. Critical intermediates include labile sulfur-containing species detected via ¹⁹F NMR, which avoid spontaneous decomposition . Comparative studies on protecting groups (e.g., acetyl vs. isopropylidene) optimize yield and selectivity .

Q. How can the structure of 3-acetamido-3-deoxy-D-glucose derivatives be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for dithioacetal derivatives like 2-acetamido-2-deoxy-3,6:4,5-di-O-isopropylidene-D-glucose diethyl dithioacetal .
  • NMR spectroscopy : ¹H and ¹³C NMR identify anomeric configurations and acetamido group placement. ¹⁹F NMR tracks fluorinated intermediates .
  • Mass spectrometry : Validates molecular weight and isotopic labeling (e.g., ¹⁸F or ¹³C) .

Q. What analytical techniques are recommended for quantifying 3-acetamido-3-deoxy-D-glucose in biological matrices?

  • Methodological Answer :

  • Enzymatic assays : Glucose oxidase/peroxidase (GOPOD) kits measure D-glucose analogs via colorimetric detection, though specificity requires validation against structural analogs .
  • Isotope dilution mass spectrometry (IDMS) : Uses ¹³C-labeled internal standards to enhance precision in complex fluids like plasma .
  • HPLC with refractive index/UV detection : Separates derivatives using reverse-phase columns, calibrated with synthetic standards .

Advanced Research Questions

Q. How do isotopic labeling strategies (e.g., ¹³C, ¹⁸F) enhance metabolic studies of 3-acetamido-3-deoxy-D-glucose analogs?

  • Methodological Answer :

  • ¹⁸F labeling : Enables real-time PET imaging to track uptake and phosphorylation in tissues, as shown for 3-deoxy-3-fluoro-D-glucose .
  • ¹³C labeling : Facilitates metabolic flux analysis via NMR or LC-MS, resolving pathways like glycolysis or glycoconjugate biosynthesis .
  • Deuterated analogs : Isolate kinetic isotope effects in enzyme binding studies, critical for probing hexokinase specificity .

Q. What computational approaches (e.g., DFT) are used to predict molecular interactions of 3-acetamido-3-deoxy-D-glucose with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models hydrogen bonding and steric interactions, as applied to methacrylic acid (MAA)-based molecularly imprinted polymers (MIPs) for glucose recognition. B3LYP/6-31+G(d) calculations optimize binding geometries .
  • Molecular docking : Screens potential inhibitors against carbohydrate-active enzymes (e.g., glycosidases) using AutoDock or Schrödinger Suite .

Q. How can conflicting data regarding the metabolic effects of 3-acetamido-3-deoxy-D-glucose derivatives be resolved through controlled experimental design?

  • Methodological Answer :

  • Dose-response standardization : Use defined glucose concentrations (e.g., 5–25 mM) and exposure times (24–72 hrs) to isolate biphasic effects, as seen in cardiac progenitor cell viability assays .
  • Cell-type-specific controls : Compare outcomes across primary vs. immortalized cells to address variability in transport kinetics .
  • Pathway inhibition studies : Co-treatment with metabolic blockers (e.g., 2-deoxyglucose) clarifies competing mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.